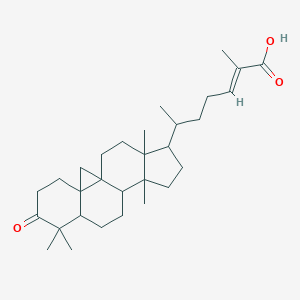
Mangiferonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mangiferonic acid, also known as mangiferonate, belongs to the class of organic compounds known as cycloartanols and derivatives. These are steroids containing a cycloartanol moiety. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in fruits and mango. This makes this compound a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Antidiabetic Properties
Mangiferonic acid has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. A study reported an IC50 value of 2.46 µM for this compound, indicating its effectiveness in managing blood sugar levels by delaying carbohydrate absorption in the intestines . This property makes it a candidate for developing antidiabetic medications.
Antioxidant Activity
The antioxidant potential of this compound has been documented in several studies. It exhibits strong free radical scavenging abilities, which can help mitigate oxidative stress-related diseases. Research indicates that extracts containing this compound can protect against oxidative damage in cellular models, suggesting its utility in formulating dietary supplements aimed at enhancing overall health and preventing chronic diseases .
Antiviral Activity
Recent computational studies have highlighted the potential of this compound as an antiviral agent against the Chikungunya virus (CHIKV). Molecular docking studies revealed that derivatives like 23-hydroxy-mangiferonic acid demonstrated high binding affinity to viral proteins, indicating a promising therapeutic avenue for treating viral infections . This underscores the importance of further experimental validation to explore its efficacy as an antiviral drug.
Anticancer Effects
This compound has shown significant cytotoxic activity against various cancer cell lines. Studies indicate that it can induce apoptosis in breast cancer cells and inhibit proliferation in leukemia cells . The underlying mechanisms may involve modulation of signaling pathways associated with cell cycle regulation and apoptosis, making it a potential candidate for cancer therapy.
Immunomodulatory Effects
Research has demonstrated that this compound possesses immunomodulatory properties. It can enhance immune responses by modulating inflammatory pathways, which may be beneficial in treating autoimmune diseases or enhancing vaccine efficacy . This aspect of this compound highlights its potential role in integrative medicine approaches.
Anti-Quorum Sensing and Antibiofilm Activity
This compound has been isolated from extracts exhibiting anti-quorum sensing activity, which is crucial for preventing biofilm formation by pathogenic bacteria. This property is particularly relevant in developing new antimicrobial strategies against biofilm-associated infections, which are notoriously difficult to treat due to their resistance to conventional antibiotics .
Nutraceutical Applications
Due to its diverse health benefits, this compound is being explored for use in nutraceutical formulations aimed at promoting health and preventing disease. Its incorporation into dietary supplements could provide consumers with natural options for enhancing their well-being and supporting metabolic health.
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
13878-90-5 |
|---|---|
Molekularformel |
C30H46O3 |
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
(E,6R)-2-methyl-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid |
InChI |
InChI=1S/C30H46O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-23H,7-8,10-18H2,1-6H3,(H,32,33)/b20-9+/t19-,21-,22+,23+,27-,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
MZPNVEOVZSHYMZ-NTXGJNAHSA-N |
SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |
Isomerische SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C |
Kanonische SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |
melting_point |
187-189°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















